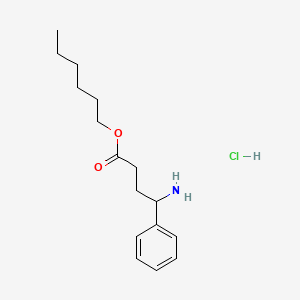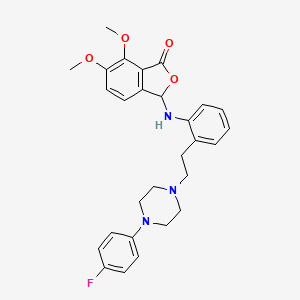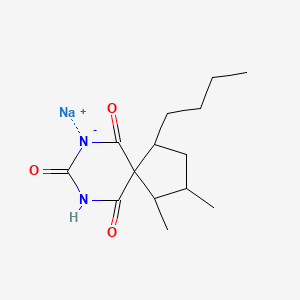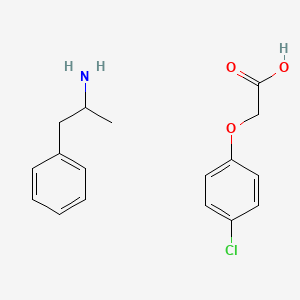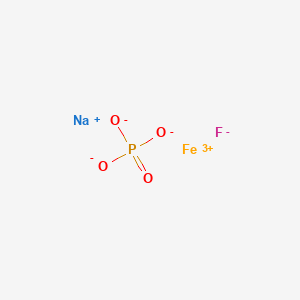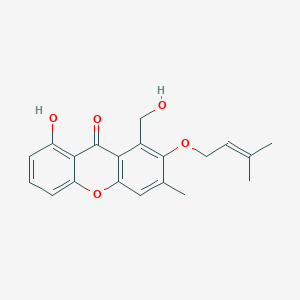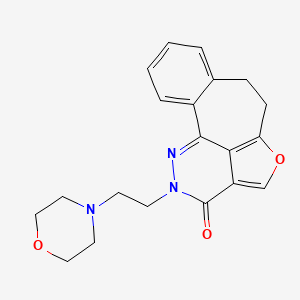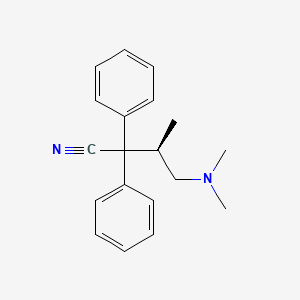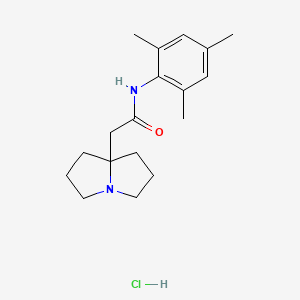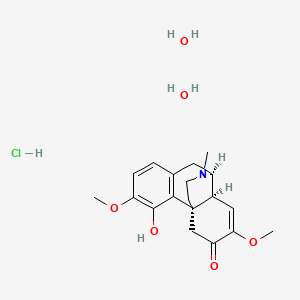
Sinomenine hydrochloride dihydrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sinomenine hydrochloride dihydrate is a natural isoquinoline alkaloid extracted from the roots and stems of the plant Sinomenium acutum. This compound has been extensively studied for its pharmacological properties, including anti-inflammatory, analgesic, and immunosuppressive effects . It is commonly used in traditional Chinese medicine to treat conditions such as rheumatoid arthritis and other inflammatory diseases .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of sinomenine hydrochloride dihydrate typically involves the extraction of sinomenine from Sinomenium acutum, followed by its conversion to the hydrochloride salt. The process includes steps such as alkalization, extraction, water washing, acid-water stripping, drying, and crystallization .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale extraction and purification processes. The use of solvents like ethanol, acetone, and chloroform is common in these methods. The final product is obtained through crystallization, ensuring high purity and yield .
化学反応の分析
Types of Reactions
Sinomenine hydrochloride dihydrate undergoes various chemical reactions, including:
Oxidation: This reaction can be used to modify the structure of sinomenine, enhancing its pharmacological properties.
Reduction: Reduction reactions are employed to produce derivatives with improved biological activity.
Substitution: Substitution reactions, particularly on the aromatic ring, are used to create novel sinomenine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Zinc amalgam and hydrochloric acid are often used in reduction reactions.
Substitution: Reagents such as bromine and methoxy groups are used in substitution reactions.
Major Products
The major products formed from these reactions include various sinomenine derivatives with enhanced anti-inflammatory and analgesic properties .
科学的研究の応用
Sinomenine hydrochloride dihydrate has a wide range of scientific research applications:
作用機序
Sinomenine hydrochloride dihydrate exerts its effects through multiple molecular targets and pathways:
Anti-inflammatory: It inhibits the production of pro-inflammatory cytokines and modulates the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway.
Analgesic: The compound reduces pain by modulating the release of histamine and interacting with histamine receptors.
Immunosuppressive: It suppresses the activation of immune cells and reduces the production of reactive oxygen species (ROS).
類似化合物との比較
Similar Compounds
Berberine: Another isoquinoline alkaloid with anti-inflammatory and antimicrobial properties.
Tetrandrine: Known for its anti-inflammatory and immunosuppressive effects.
Palmatine: Exhibits anti-inflammatory and antioxidant activities.
Uniqueness
Sinomenine hydrochloride dihydrate is unique due to its specific molecular structure, which allows it to interact with multiple biological targets and pathways. Its ability to modulate immune responses and reduce inflammation makes it particularly valuable in the treatment of rheumatoid arthritis and other inflammatory diseases.
特性
CAS番号 |
6106-69-0 |
|---|---|
分子式 |
C19H28ClNO6 |
分子量 |
401.9 g/mol |
IUPAC名 |
(1R,9S,10S)-3-hydroxy-4,12-dimethoxy-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5,11-tetraen-13-one;dihydrate;hydrochloride |
InChI |
InChI=1S/C19H23NO4.ClH.2H2O/c1-20-7-6-19-10-14(21)16(24-3)9-12(19)13(20)8-11-4-5-15(23-2)18(22)17(11)19;;;/h4-5,9,12-13,22H,6-8,10H2,1-3H3;1H;2*1H2/t12-,13+,19-;;;/m1.../s1 |
InChIキー |
BANVYLHEYYLNHA-NRDHZRBOSA-N |
異性体SMILES |
CN1CC[C@@]23CC(=O)C(=C[C@@H]2[C@@H]1CC4=C3C(=C(C=C4)OC)O)OC.O.O.Cl |
正規SMILES |
CN1CCC23CC(=O)C(=CC2C1CC4=C3C(=C(C=C4)OC)O)OC.O.O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


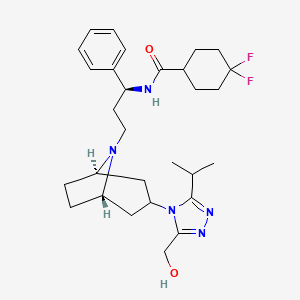
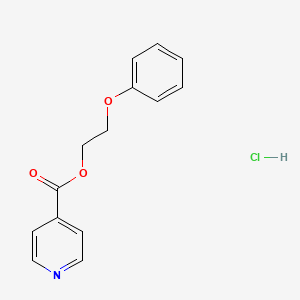
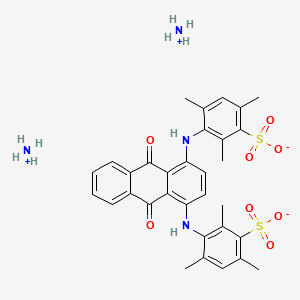
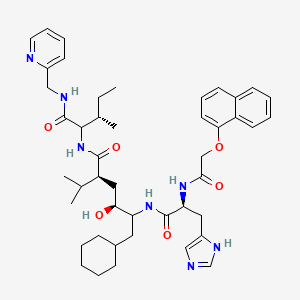
![3-[[9,10-dioxo-4,5,8-tris[3-(trimethylazaniumyl)propylamino]anthracen-1-yl]amino]propyl-trimethylazanium;4-methylbenzenesulfonate](/img/structure/B12776509.png)
